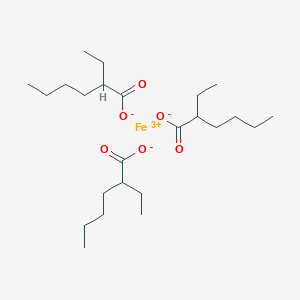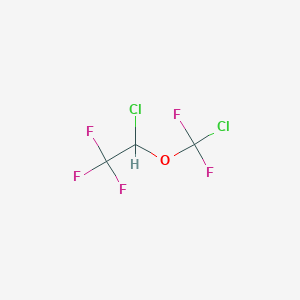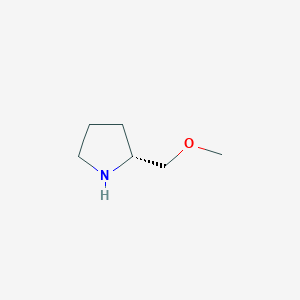
Ferric 2-ethylhexanoate
概要
説明
Ferric 2-ethylhexanoate, also known as Iron (III) 2-ethylhexanoate, is a compound with the molecular formula C24H45FeO6 and a molecular weight of 485.463 . It is also known by other names such as iron 2-ethylhexanoate, iron tris 2-ethylhexanoate, iron ethylhexanoate, hexanoic acid, 2-ethyl-, iron 3+ salt 3:1, among others .
Synthesis Analysis
The synthesis of metal 2-ethylhexanoates, including Ferric 2-ethylhexanoate, involves the reaction of metals with a reaction mixture that includes a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer . The carboxylate is preferably 2-ethylhexanoic acid .Molecular Structure Analysis
The molecular structure of Ferric 2-ethylhexanoate consists of three 2-ethylhexanoate ions (C8H15O2-) and one ferric ion (Fe3+) .Physical And Chemical Properties Analysis
Ferric 2-ethylhexanoate is a brown liquid with a density of 0.91 g/mL . It is miscible with chloroform but immiscible with water .科学的研究の応用
Polymerization Catalyst
Ferric 2-ethylhexanoate serves as an effective catalyst in polymerization reactions. It is particularly useful in the production of polyolefins, where it helps in initiating the polymerization of ethylene and propylene . This application is crucial for creating plastics with specific properties suitable for various industrial uses.
Lewis Acid Catalyst
As a mild Lewis acid, ferric 2-ethylhexanoate facilitates stereoselective Diels-Alder reactions . This reaction is a cornerstone in synthetic organic chemistry, allowing for the construction of complex cyclic structures that are foundational in pharmaceuticals and agrochemicals.
Ziegler-Natta Catalyst
In conjunction with other compounds, ferric 2-ethylhexanoate forms a Ziegler-Natta type catalyst system. This system is instrumental in the polymerization of 1,3-butadiene, which is essential for producing synthetic rubber . Synthetic rubber has widespread applications, including in the automotive and aerospace industries.
Oxidation Processes
This compound is used in various oxidation processes as a catalyst. Its role in facilitating the oxidation of organic substrates is vital for the synthesis of fine chemicals and intermediates used in the development of drugs and other high-value chemicals .
Hydrogenation Reactions
Ferric 2-ethylhexanoate is also employed as a catalyst in hydrogenation reactions. These reactions are important for converting unsaturated compounds to saturated ones, which has implications in food processing, petrochemicals, and pharmaceuticals .
Adhesion Promotion
The compound acts as an adhesion promoter in coatings and inks. By improving the adhesion properties, it enhances the durability and performance of paints and coatings, which is particularly beneficial in automotive and construction industries .
Material Science Research
In material science, ferric 2-ethylhexanoate is used to prepare metal-organic frameworks (MOFs). MOFs are porous materials with potential applications in gas storage, separation technologies, and catalysis .
Biomedical Applications
Lastly, ferric 2-ethylhexanoate finds applications in biomedical research. It can be used to synthesize magnetic nanoparticles, which are explored for their use in targeted drug delivery systems, magnetic resonance imaging (MRI) contrast agents, and hyperthermia treatment for cancer .
作用機序
Target of Action
Ferric 2-ethylhexanoate, also known as 2-ethylhexanoate;iron(3+), primarily targets the body’s iron metabolism system . Iron is an essential element involved in various metabolic processes, including oxygen transport, deoxyribonucleic acid (DNA) synthesis, and energy production . Ferric 2-ethylhexanoate is used to supplement iron in the body, particularly in cases of iron deficiency .
Mode of Action
Ferric 2-ethylhexanoate interacts with its targets by supplying iron to the body. The ferric (Fe 3+) iron is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is stored intracellularly in ferritin and transported into the blood by ferroportin 1 . This interaction results in an increase in the body’s iron levels, which can help alleviate conditions such as iron deficiency anemia .
Biochemical Pathways
The primary biochemical pathway affected by ferric 2-ethylhexanoate is the body’s iron metabolism pathway. Iron is crucial for many metabolic pathways, such as oxygen transport, energy production, and erythropoiesis . Ferric 2-ethylhexanoate helps to increase the body’s iron levels, which can have downstream effects on these pathways. For example, increased iron levels can enhance oxygen transport and energy production, leading to improved overall health .
Pharmacokinetics
Studies on similar compounds, such as ferric carboxymaltose, suggest that systemic exposure to iron increases in a dose-proportional manner with twice-daily dosing
Result of Action
The primary result of ferric 2-ethylhexanoate’s action is an increase in the body’s iron levels. This can help to alleviate conditions such as iron deficiency anemia . Additionally, increased iron levels can enhance the function of various metabolic pathways, leading to improved overall health .
Action Environment
The action of ferric 2-ethylhexanoate can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be affected by factors such as the pH of the environment, the presence of other compounds, and the temperature . .
Safety and Hazards
Ferric 2-ethylhexanoate is classified as a hazardous substance. It may cause genetic defects, cancer, and damage to organs . It may also be fatal if swallowed and enters airways . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, obtaining special instructions before use, and wearing protective gloves/eye protection/face protection .
将来の方向性
特性
IUPAC Name |
2-ethylhexanoate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUYRVWYCIOFRV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890632 | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferric 2-ethylhexanoate | |
CAS RN |
7321-53-1, 68187-36-0 | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, 2-ethylhexanoate tall-oil fatty acids complexes | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron tris(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)








![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
